![molecular formula C26H18N2 B2539467 6,11-Diphenylbenzo[c][1,6]benzodiazocine CAS No. 20934-60-5](/img/structure/B2539467.png)
6,11-Diphenylbenzo[c][1,6]benzodiazocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,11-Diphenylbenzo[c][1,6]benzodiazocine is a chemical compound with the molecular formula C26H18N2 . It has a molecular weight of 358.4 g/mol and an exact mass of 358.146998583 g/mol .
Molecular Structure Analysis
The molecular structure of 6,11-Diphenylbenzo[c][1,6]benzodiazocine includes 28 heavy atoms and has a complexity of 527 . It has a topological polar surface area of 24.7 Ų .Physical And Chemical Properties Analysis
6,11-Diphenylbenzo[c][1,6]benzodiazocine has a molecular weight of 358.4 g/mol and an exact mass of 358.146998583 g/mol . It has a topological polar surface area of 24.7 Ų . The compound has 2 hydrogen bond acceptors and 2 rotatable bonds .Scientific Research Applications
Therapeutic Potential and Anticancer Applications
- Benzothiazole derivatives, including structures similar to 6,11-Diphenylbenzo[c][1,6]benzodiazocine, have been identified for their wide range of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Notably, 2-arylbenzothiazoles are recognized for their potential as antitumor agents, with some compounds entering clinical usage for treating various diseases. This highlights the significance of the benzothiazole nucleus in drug discovery, especially for cancer therapy, due to its structural simplicity and ease of synthesis that facilitates the development of new therapeutic agents (Kamal, Hussaini, & Malik, 2015).
Antioxidant and Anti-inflammatory Agents
- Research on benzofused thiazole derivatives, akin to 6,11-Diphenylbenzo[c][1,6]benzodiazocine, has focused on developing alternative antioxidant and anti-inflammatory agents. These compounds have shown potential in vitro for their antioxidant and anti-inflammatory activities, making them promising candidates for further pharmacological evaluation. The study underlines the importance of these derivatives in synthesizing new therapeutic agents that could serve as effective treatments for conditions requiring antioxidant and anti-inflammatory interventions (Raut et al., 2020).
Repurposing Benzimidazole Anthelmintics for Anticancer Therapy
- Benzimidazole anthelmintics, structurally related to 6,11-Diphenylbenzo[c][1,6]benzodiazocine, have demonstrated anticancer activities through various mechanisms, including disruption of microtubule polymerization, apoptosis induction, cell cycle arrest, anti-angiogenesis, and blockage of glucose transport. These findings suggest the potential of benzimidazole anthelmintics as adjuvant therapies in cancer treatment, leveraging their broad-spectrum antiparasitic safety profile to offer new therapeutic avenues for managing cancer (Son, Lee, & Adunyah, 2020).
properties
IUPAC Name |
6,11-diphenylbenzo[c][1,6]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-21-15-7-8-16-22(21)26(20-13-5-2-6-14-20)28-24-18-10-9-17-23(24)27-25/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQDRXHICXZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Diphenylbenzo[c][1,6]benzodiazocine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.